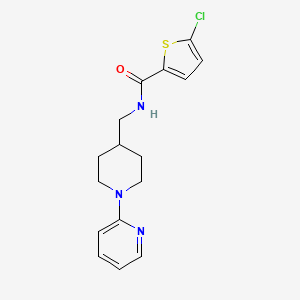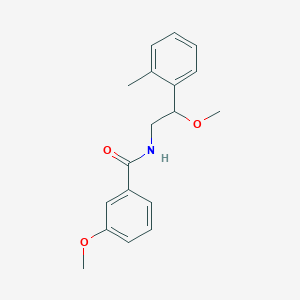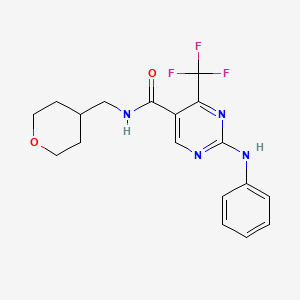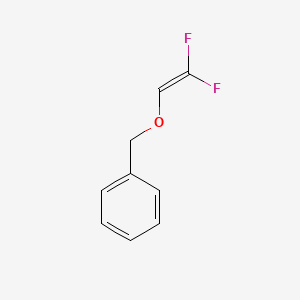![molecular formula C10H11BrClN3O B2384227 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1394041-36-1](/img/structure/B2384227.png)
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen . The presence of lone pair of electron on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid eliminates a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .
Molecular Structure Analysis
The molecular formula of “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is C10H11BrClN3O . It is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the formation of 1,2,4-oxadiazoles involve the presence of a lone pair of electron on the nitrogen atom of acid hydrazide attacking the carbonyl carbon atom of carboxylic acid. This eliminates a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .
Scientific Research Applications
Antimicrobial and Antitubercular Activities
1,3,4-Oxadiazole derivatives have been extensively studied for their antimicrobial activities, including antibacterial, antitubercular, and antifungal effects. These compounds exhibit promising activities against various strains of bacteria and Mycobacterium tuberculosis, which are often more potent than existing antibiotics. The diverse chemical modifications possible on the oxadiazole ring allow for the optimization of these activities (Glomb & Świątek, 2021).
Anti-inflammatory and Analgesic Properties
The 1,3,4-oxadiazole nucleus has also been associated with significant anti-inflammatory and analgesic properties. Compounds containing this motif have been shown to inhibit various inflammatory mediators, providing a basis for the development of new anti-inflammatory drugs (Bala, Kamboj, & Kumar, 2010).
Mechanism of Action
Target of Action
The compound “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a derivative of 1,2,4-oxadiazole . 1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with various targets, leading to their broad spectrum of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Future Directions
Oxadiazoles, including “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride”, have been widely studied by researchers due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Therefore, future research could focus on exploring the potential applications of this compound in drug development, particularly given its various biological activities .
properties
IUPAC Name |
1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFWLRYSMIHQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)


![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)






![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)
